4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration of Phenylamine: The nitration of phenylamine to introduce nitro groups at the 2 and 4 positions can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the 2,4-dinitrophenylamine with the thiazole derivative in the presence of a sulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide.
Substitution: Formation of halogenated derivatives or further nitrated products.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a component in advanced materials.
Biological Research: It can be used as a probe to study enzyme activities or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide depends on its application:
Antibacterial Activity: It may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Anticancer Activity: It could interfere with cell division by targeting specific proteins involved in the cell cycle.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-dinitrophenyl)amino)-N-(thiazol-2-yl)benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Sulfonamide-based drugs: Such as sulfamethoxazole, which also contains a sulfonamide group but lacks the thiazole ring.
Uniqueness
The presence of both the thiazole ring and the 2,4-dinitrophenyl group in this compound makes it unique compared to other sulfonamide-based compounds. This unique structure may confer specific biological activities and chemical properties that are not present in simpler sulfonamides.
Properties
IUPAC Name |
4-(2,4-dinitroanilino)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S2/c21-19(22)11-3-6-13(14(9-11)20(23)24)17-10-1-4-12(5-2-10)28(25,26)18-15-16-7-8-27-15/h1-9,17H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRSKPSNAEMDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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